1-benzyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
1-Benzyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, resulting in high yields of the desired product . Another method involves the reaction of chalcones with hydrazine derivatives under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Substitution reactions with different reagents can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Reagents like aryl halides and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can have different biological and chemical properties .
Scientific Research Applications
1-Benzyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a fluorescent probe for detecting metal ions such as silver.
Industry: In the textile industry, pyrazole derivatives are used as fluorescent whitening agents.
Mechanism of Action
The mechanism of action of 1-benzyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
- **1-Benzyl-3-[2-(2-furyl)vinyl]-4,5-dihydro-1H-pyrazole
- **1-Benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole
Comparison: Compared to similar compounds, 1-benzyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole stands out due to its unique structural features and diverse applications. Its benzyl and diphenyl substituents contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20N2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-benzyl-3,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C22H20N2/c1-4-10-18(11-5-1)17-24-22(20-14-8-3-9-15-20)16-21(23-24)19-12-6-2-7-13-19/h1-15,22H,16-17H2 |
InChI Key |
QAQZZIPWTQPUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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